Quinazoline-6-carbaldehyde

Vue d'ensemble

Description

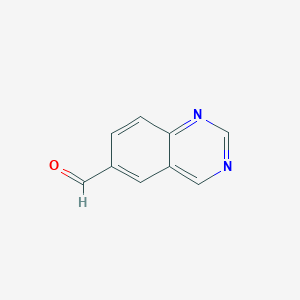

Quinazoline-6-carbaldehyde is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with an aldehyde functional group at the 6-position. This compound serves as a key intermediate in the synthesis of various quinazoline derivatives, which are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, a copper-catalyzed multicomponent domino reaction involving 2-bromoaldehydes, benzylamines, and sodium azide has been developed to assemble quinazoline derivatives, showcasing the efficiency of creating multiple C-N bonds in one operation . Additionally, a method involving the tandem reaction of o-aminobenzylamine with aldehydes mediated by o-iodoxybenzoic acid (IBX) has been demonstrated to efficiently yield diversely substituted quinazolines and dihydroquinazolines . Furthermore, an unusual quinazoline alkaloid was synthesized by refluxing 2-aminobenzaldehyde with pyrrolidine, highlighting an alternative synthetic route10.

Molecular Structure Analysis

The molecular structure of quinazoline-6-carbaldehyde derivatives can be complex, with the potential for various conformations. For example, an unusual quinazoline alkaloid was characterized using spectral data analysis and X-ray crystallography, revealing four conformations with slight differences in bond angles and lengths10. Theoretical investigations using density functional theory (DFT) have also been employed to analyze the structural and electronic properties of quinazoline derivatives10.

Chemical Reactions Analysis

Quinazoline-6-carbaldehyde and its derivatives can undergo a range of chemical reactions. Indole-3-carbaldehydes arylhydrazones, for instance, have been used as multisite C-nucleophiles in reactions with quinazoline, resulting in C,C-coupling and configuration changes of the C=N bond . Additionally, the synthesis of carbaldehyde dimethyl acetals from quinoxalines or benzothiazoles involves a direct cross-coupling with methanol, indicating the versatility of quinazoline derivatives in bond cleavage and formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-6-carbaldehyde derivatives are influenced by their molecular structure. The HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and other parameters obtained from DFT calculations can provide insights into the chemical hardness, reactivity, and potential kinetic stability of these molecules10. Moreover, the synthesis of carbazole-based diaza helicenes using quinoline and carbaldehyde building blocks has opened up new opportunities for the development of chiral functionalized materials with potential applications in organic electronics .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Quinazoline-6-carbaldehyde has been used in the synthesis of new chitosan Schiff base derivatives, showing promise in biological and medical applications. These derivatives exhibit enhanced antibacterial properties and non-toxic characteristics, suggesting their potential as novel biomaterials (Haj, Mohammed, & Mohammood, 2020).

Anticancer Activity

- Quinazoline derivatives, synthesized from quinazoline-6-carbaldehyde, have been evaluated for their anticancer activity. These compounds have been tested against breast cancer cell lines, indicating their potential in cancer treatment (Vodnala, Bhavani, Kamutam, Naidu, Promila, & Prabhakar, 2016).

Photocatalytic Applications

- Research has shown that quinazoline-6-carbaldehyde can be used as a building block in the synthesis of bioactive quinazolines through ligand-free photocatalytic C–C bond cleavage. This process is significant in green chemistry and the production of bioactive compounds (Yu, Zhang, Qin, Wang, Ren, & He, 2018).

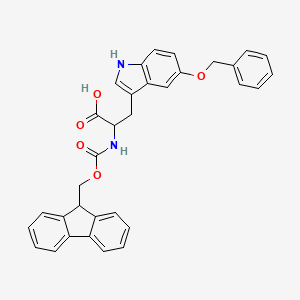

Synthesis of Folic Acid Analogues

- Quinazoline-6-carbaldehyde has been utilized in the synthesis of analogues of folic acid, where it replaces the pteridine ring. This research is pivotal in understanding the chemical synthesis and potential applications of folic acid analogues (Davoll & Johnson, 1970).

Optoelectronic Materials

- The compound has been incorporated into the synthesis of novel optoelectronic materials. Its inclusion in π-extended conjugated systems is valuable for creating new materials used in electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

Orientations Futures

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of Quinazoline-6-carbaldehyde lies in further exploration of its potential applications in the field of biology, pesticides, and medicine .

Propriétés

IUPAC Name |

quinazoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIYUCGNFWTGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622137 | |

| Record name | Quinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline-6-carbaldehyde | |

CAS RN |

439811-22-0 | |

| Record name | Quinazoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)